![molecular formula C12H12F3NO6S2 B2727771 Isopropyl 2-((2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)acetate CAS No. 459201-85-5](/img/structure/B2727771.png)
Isopropyl 2-((2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)acetate
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Description
The compound appears to contain a trifluoromethyl group, a nitro group, and a phenyl group, among others . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The trifluoromethyl group, for example, is a functional group with the formula -CF3 .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups, for example, are known to undergo various reactions .Scientific Research Applications
Chemical Separation Processes
A study by Zhang et al. (2020) explores the separation of azeotropic mixtures involving isopropyl alcohol and ethyl acetate through extractive distillation. The process employs N, N-dimethylformamide and dimethyl sulfoxide as entrainers to facilitate the separation, highlighting the utility of specific chemical interactions in overcoming distillation challenges associated with azeotropic mixtures (Yi Zhang et al., 2020).
Organic Synthesis and Catalysis
Research on the synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives demonstrates the role of specific sulfonyl compounds as potent inhibitors of carbonic anhydrase I and II. This study underlines the potential of these compounds in the development of new enzyme inhibitors (Mehmet Arslan et al., 2015).
Advanced Material Applications
A publication by Lehto et al. (1998) discusses the uptake of zinc, nickel, and chromium by N-isopropyl acrylamide polymer gels. This study reveals the efficiency of AAA-containing NIPA gels in absorbing metal ions, contributing valuable insights into the development of materials for environmental remediation and metal recovery applications (J. Lehto et al., 1998).
Environmental Chemistry
In the context of environmental chemistry, the work by Mesbah et al. (2017) on predicting physical properties of ternary systems containing 1-octyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide, esters, and alcohols at various temperatures offers crucial data for the design of processes involving these compounds. The use of artificial neural networks and gene expression programming to model these properties exemplifies the intersection of chemistry and computational methods in solving industrial challenges (M. Mesbah et al., 2017).
properties
IUPAC Name |
propan-2-yl 2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO6S2/c1-7(2)22-11(17)6-23-10-4-3-8(5-9(10)16(18)19)24(20,21)12(13,14)15/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTMOPJPEIIDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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